molecular formula C9H9BrO B15222225 4-Bromo-5-methyl-1,3-dihydroisobenzofuran

4-Bromo-5-methyl-1,3-dihydroisobenzofuran

Cat. No.: B15222225
M. Wt: 213.07 g/mol
InChI Key: CSXAFYUIFTUYAW-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1,3-dihydroisobenzofuran is a chemical compound belonging to the class of isobenzofuran derivatives. These compounds are known for their diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties . The structure of this compound consists of a bromine atom and a methyl group attached to a dihydroisobenzofuran core, making it a unique and valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-1,3-dihydroisobenzofuran typically involves the bromination of 5-methyl-1,3-dihydroisobenzofuran. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-methyl-1,3-dihydroisobenzofuran.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution: Products include various substituted isobenzofurans depending on the nucleophile used.

    Oxidation: Major products are oxidized derivatives such as quinones.

    Reduction: The primary product is 5-methyl-1,3-dihydroisobenzofuran.

Scientific Research Applications

4-Bromo-5-methyl-1,3-dihydroisobenzofuran has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its cytotoxic effects against cancer cells and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-1,3-dihydroisobenzofuran involves its interaction with various molecular targets and pathways. The bromine atom and the dihydroisobenzofuran core play crucial roles in its biological activity. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, its antioxidant activity may involve scavenging free radicals and preventing oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6-Trihydroxy-7-methyl-1,3-dihydroisobenzofuran
  • 4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran
  • 4,5,6-Trihydroxy-7-methylphthalide

Uniqueness

4-Bromo-5-methyl-1,3-dihydroisobenzofuran is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances its potential for substitution reactions and may contribute to its cytotoxic and antimicrobial properties .

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

4-bromo-5-methyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C9H9BrO/c1-6-2-3-7-4-11-5-8(7)9(6)10/h2-3H,4-5H2,1H3

InChI Key

CSXAFYUIFTUYAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(COC2)C=C1)Br

Origin of Product

United States

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